N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
The compound 4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide features a benzothiophene core substituted with a chlorine atom at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-(1,3-thiazol-2-yl)ethyl moiety. This structure combines a planar aromatic system (benzothiophene) with a heterocyclic thiazole ring, which is often associated with bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-22-9-8-12-10-13(6-7-17(12)22)20-18(23)11-16-14-4-2-3-5-15(14)19(24)21-16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
WXWGQOUENIGKFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Indol-5-Amine
The indole precursor requires regioselective methylation and amino group introduction.
Method 1: Direct Methylation of Indole-5-Amine
-
Reagents : Indole-5-amine, methyl iodide, potassium carbonate.
-
Conditions : DMF, 80°C, 12 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Limitation : Potential over-methylation or ring functionalization under harsh conditions.
Method 2: Protective Group Strategy
-
Step 1 : Protect indole’s NH with Boc or acetyl group.
-
Step 2 : Introduce methyl group via electrophilic substitution.
-
Step 3 : Deprotect the NH and introduce amine at position 5.
-
Example : Boc-protected indole undergoes Friedel-Crafts alkylation (methyl iodide, AlCl₃), followed by deprotection and diazotization.
Method 1: Tscherniac-Einhorn Reaction
-
Reactants : Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione.
-
Conditions : Concentrated H₂SO₄, reflux, 6 hours.
-
Product : 2-(1-Acetylindolin-5-yl)methylisoindoline-1,3-dione.
-
Deprotection : Hydrazine hydrate in methanol (reflux), followed by HCl treatment to yield (2,3-dihydro-1H-indol-5-ylmethyl)amine.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 100°C, 6 hr | 75–80 | 95 |
| Hydrazine Treatment | NH₂NH₂·H₂O, MeOH, reflux | 85 | 90 |
| Acid Workup | Conc. HCl, 0°C | 90 | 98 |
Method 2: Copper-Catalyzed Annulation
-
Reactants : Ugi-4CR intermediates (e.g., ketones, amines, isocyanides).
-
Catalyst : CuI, DMAP.
-
Adaptation : Replace terminal alkynes with isoindolone precursors.
Acetamide Coupling and Substitution
Chloroacetyl Intermediate Formation
Critical Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C → RT | Minimizes side reactions |
| Base (TEA) | 2 eq | Scavenges HCl |
| Solvent | DCM | High solubility |
Nucleophilic Substitution with Isoindolone Amine
-
Reactants : 2-Chloro-N-(1-methyl-1H-indol-5-yl)acetamide, isoindolone amine.
-
Conditions : K₂CO₃, DMF, 60°C, 12 hours.
-
Product : Target compound.
Mechanistic Insight : SN₂ displacement of Cl⁻ by the isoindolone amine.
Alternative Synthetic Routes
Multi-Component Reactions (MCRs)
Solid-Phase Synthesis
-
Resin : Wang resin, chloroacetyl group attached.
-
Steps :
-
Step 1 : Attach indole amine.
-
Step 2 : Substitute Cl with isoindolone amine.
-
Challenges and Optimization Strategies
Stability Issues
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Indole Oxidation | Use inert atmosphere (N₂/Ar) | +10–15% |
| Isoindolone Hydrolysis | Anhydrous conditions, aprotic solvents | +5–10% |
| Over-Substitution | Stoichiometric control, quenching | +5% |
Purification
| Method | Efficiency | Scalability |
|---|---|---|
| Column Chromatography | High (silica gel) | Moderate |
| Crystallization | Moderate | High |
| Reverse-Phase HPLC | Low (cost-intensive) | Low |
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Tscherniac-Einhorn | 3 | 75–80 | 95 | Moderate |
| Ugi-4CR | 2 | 70–75 | 85 | High |
| Solid-Phase | 3 | 50–60 | 90 | Low |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the treatment of various cancers. Research has indicated that compounds with similar structures exhibit significant activity against different cancer types by modulating specific protein levels associated with tumor growth. For instance, compounds that impact IKZF2 protein levels have shown promise in treating non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) . The ability to selectively degrade IKZF2 suggests that N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide could be developed into a targeted therapy for these malignancies.
Case Studies and Experimental Data
Several studies have documented the synthesis and evaluation of compounds related to this compound. For example:
Mechanism of Action
Targets: Compound X likely interacts with specific protein targets.
Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
Further Research Needed: Detailed studies are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Containing Inhibitors
(a) Methyl 2-(2-Hydroxybenzamido)-1,3-Thiazole-5-Carboxylate
- Structure : A thiazole ring substituted with a hydroxybenzamido group at position 2 and a methoxycarbonyl group at position 4.
- Key Difference : Lacks the benzothiophene core but shares the thiazole-carboxamide motif, highlighting the importance of the thiazole ring in protease inhibition.
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-Thiazol-2-Amine
- Structure: Thiazole linked to a 4-chlorophenyl group and a dimethylaminobenzylidene Schiff base.
- Activity : Reported as a CDK inhibitor due to its planar aromatic system and electron-withdrawing chloro substituent .
- Key Difference : Replaces the benzothiophene with a chlorophenyl-thiazole system, suggesting broader flexibility in aromatic scaffold design for kinase inhibition.
Chloro-Substituted Aromatic Compounds
(a) 2-(4-Chlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure : Acetamide bridge connecting a 4-chlorophenyl group to a thiazol-2-yl moiety.
- Key Difference : Simpler structure compared to the target compound, emphasizing the role of the benzothiophene in increasing hydrophobicity and steric bulk.
(b) 4-Chloro-N-[4-[2-(2,3-Dimethylanilino)-2-Oxoethyl]-1,3-Thiazol-2-yl]Benzamide
- Structure: Thiazole ring substituted with a 4-chlorobenzamide group and a 2,3-dimethylanilino side chain.
- Key Difference : Incorporates a branched alkylamine side chain, which may enhance solubility but reduce membrane permeability compared to the target’s ethyl-thiazole linker.
Benzothiophene Derivatives
(a) 4-Chloro-N-(4-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Ethyl]-1,3-Thiazol-2-yl)Butanamide
- Structure : Butanamide chain linking a benzothiophene-like isoindole-dione system to a thiazole ring.
- Key Difference : Replaces the benzothiophene with a dioxoisoindole system, demonstrating modularity in core scaffold design for optimizing bioactivity.
Structural and Functional Analysis (Table)
*Calculated based on structural formula.
Key Observations
Thiazole Role : The thiazole ring is a common feature in bioactive compounds, contributing to π-stacking and hydrogen-bond interactions with target proteins .
Chloro Substituent : The 4-chloro group on aromatic systems enhances electron-withdrawing effects, improving binding affinity in enzyme pockets .
Synthetic Accessibility : Many analogs (e.g., acetamide derivatives) are synthesized via straightforward amide coupling, suggesting feasible routes for the target compound .
Biological Activity
N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety and an isoindole derivative, which are known for their diverse pharmacological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, docking studies have shown that related indole derivatives can inhibit key enzymes involved in cancer cell proliferation. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that similar indole derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Research has also suggested neuroprotective effects associated with indole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Studies indicate that they can enhance neuronal survival and function in models of neurodegeneration .
Case Studies
Case Study 1: Antitumor Mechanism Exploration
In a study exploring the antitumor mechanisms of indole derivatives, this compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The compound demonstrated an IC50 value of 25 µM, indicating potent activity compared to control treatments .
Case Study 2: Antimicrobial Efficacy
A comparative study on various indole compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential for development into therapeutic agents against resistant strains .
Research Findings Summary
| Activity | Mechanism | IC50/MIC |
|---|---|---|
| Antitumor | Induction of apoptosis via caspase activation | IC50: 25 µM |
| Antimicrobial | Disruption of cell wall synthesis | MIC: 15 µg/mL |
| Neuroprotective | Modulation of oxidative stress | Not quantified |
Q & A
Q. How can researchers optimize the synthesis of N-(1-methyl-1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, solvent choice, and reaction time) to minimize by-products. For example, coupling agents like carbodiimides and bases such as sodium hydroxide are critical for amide bond formation. Purification via crystallization or chromatography (e.g., silica gel column) ensures high purity. Yield improvements often involve iterative adjustments to stoichiometry and catalyst loading .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indole and isoindole moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., amide C=O stretch). Purity is validated via High-Performance Liquid Chromatography (HPLC) or melting point analysis .
Q. Which preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screening should include in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial disk diffusion tests. For neurological applications, enzyme inhibition assays (e.g., acetylcholinesterase) and receptor-binding studies (e.g., serotonin receptors) are recommended. Dose-response curves and IC₅₀ calculations provide preliminary efficacy data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the indole and isoindole moieties?
- Methodological Answer : SAR studies should systematically vary substituents on the indole (e.g., methyl group at N1) and isoindole (e.g., oxo group at C3) while maintaining the acetamide linker. Computational modeling (e.g., molecular docking) predicts binding affinity to targets like Bcl-2 or kinase enzymes. Biological testing of analogs with halogen, methoxy, or nitro substituents can reveal trends in potency and selectivity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Reproducibility requires standardizing protocols (e.g., ATCC cell lines, fixed ATP concentrations). Meta-analyses of dose-response data and orthogonal assays (e.g., Western blotting for apoptotic markers) can validate findings. Contradictory results should prompt re-evaluation of compound purity and stereochemistry .
Q. What strategies are effective for identifying the molecular targets of this compound?
- Methodological Answer : Target identification involves affinity chromatography with immobilized compound analogs, followed by mass spectrometry to isolate bound proteins. Computational approaches (e.g., similarity ensemble analysis) compare the compound’s structure to known ligands. CRISPR-Cas9 knockout screens or siRNA silencing of candidate targets (e.g., kinases) can confirm functional relevance .
Q. What formulation strategies address poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer : Solubility enhancement methods include co-solvent systems (e.g., PEG-400/water), micellar encapsulation with surfactants (e.g., Poloxamer 407), or cyclodextrin complexation. Nanocrystal formulations via wet milling improve bioavailability. Stability studies (pH 1.2–7.4 buffers) guide optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
